12,13-diphenyl-5-[(E)-pyridin-3-ylmethylideneamino]-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diphenyl-7-[(3-pyridinylmethylene)amino]pyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-8(7H)-one typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3,4-Diphenyl-7-[(3-pyridinylmethylene)amino]pyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-8(7H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction’s outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different substituents .
Scientific Research Applications
3,4-Diphenyl-7-[(3-pyridinylmethylene)amino]pyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-8(7H)-one has several scientific research applications:
Chemistry: This compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 3,4-diphenyl-7-[(3-pyridinylmethylene)amino]pyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-8(7H)-one involves its interaction with molecular targets in biological systems. The compound may inhibit the growth of microorganisms by interfering with essential cellular processes. Specific pathways and molecular targets are still under investigation, but its structure suggests potential interactions with enzymes and receptors involved in microbial metabolism .
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds with similar pyridazine cores have been studied for their antimicrobial and anticancer activities.
Thienopyrimidine Derivatives: These compounds share the thienopyrimidine fragment and exhibit remarkable pharmacological properties.
Uniqueness
3,4-Diphenyl-7-[(3-pyridinylmethylene)amino]pyrimido[4’,5’:4,5]thieno[2,3-c]pyridazin-8(7H)-one stands out due to its unique combination of structural elements, which may contribute to its distinct biological activities. Its potential as a versatile compound for developing new therapeutic agents highlights its significance in medicinal chemistry .
Properties
Molecular Formula |
C26H16N6OS |
---|---|
Molecular Weight |
460.5 g/mol |
IUPAC Name |
12,13-diphenyl-5-[(E)-pyridin-3-ylmethylideneamino]-8-thia-3,5,10,11-tetrazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one |
InChI |
InChI=1S/C26H16N6OS/c33-26-24-23(28-16-32(26)29-15-17-8-7-13-27-14-17)21-20(18-9-3-1-4-10-18)22(30-31-25(21)34-24)19-11-5-2-6-12-19/h1-16H/b29-15+ |
InChI Key |
XPIAZDFJRXSYJS-WKULSOCRSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C4=C(C(=O)N(C=N4)N=CC5=CN=CC=C5)SC3=NN=C2C6=CC=CC=C6 |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C3C4=C(C(=O)N(C=N4)/N=C/C5=CN=CC=C5)SC3=NN=C2C6=CC=CC=C6 |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C4=C(C(=O)N(C=N4)N=CC5=CN=CC=C5)SC3=NN=C2C6=CC=CC=C6 |
Origin of Product |
United States |
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